ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate
Overview
Description
ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a cyclopentanecarboxylic acid moiety
Preparation Methods
The synthesis of ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate typically involves the esterification of 1-(4-Bromo-phenyl)-cyclopentanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester derivative. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and ethanol in the presence of aqueous acid or base.
Common reagents used in these reactions include nucleophiles like sodium methoxide for substitution, lithium aluminum hydride for reduction, and hydrochloric acid or sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals.
Material Science: It can be used in the preparation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its mechanism would be related to its interaction with biological targets, which could include enzymes, receptors, or other proteins. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate can be compared with other similar compounds such as:
1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid ethyl ester: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methyl-phenyl)-cyclopentanecarboxylic acid ethyl ester: Similar structure but with a methyl group instead of bromine.
Properties
CAS No. |
1257213-65-2 |
---|---|
Molecular Formula |
C14H17BrO2 |
Molecular Weight |
297.19 g/mol |
IUPAC Name |
ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H17BrO2/c1-2-17-13(16)14(9-3-4-10-14)11-5-7-12(15)8-6-11/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
ILYPJLXAMMRVJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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